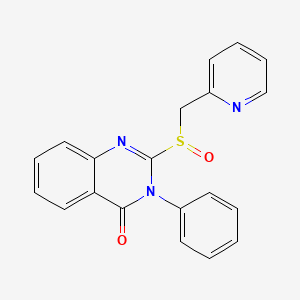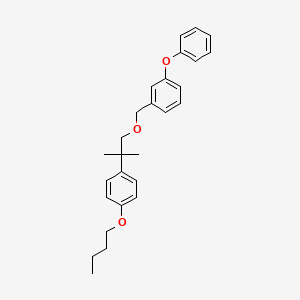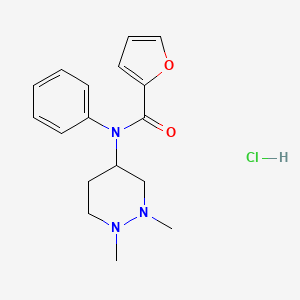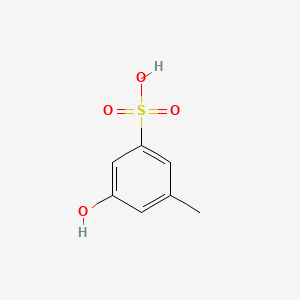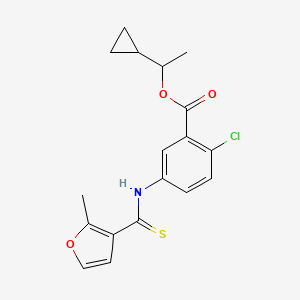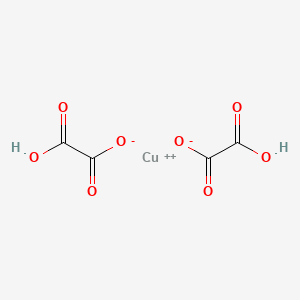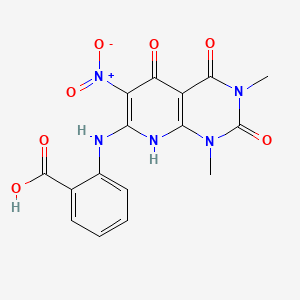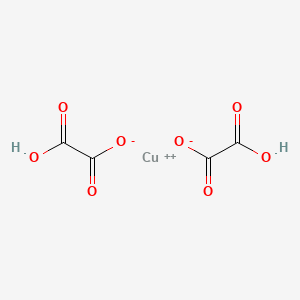
Ethanedioic acid, Cupric Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedioic acid, cupric salt, commonly known as copper(II) oxalate, is an inorganic compound with the formula CuC₂O₄. It is a coordination compound where copper is bonded to oxalate ions. This compound is typically found as a blue-green crystalline solid and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized by reacting copper(II) sulfate with oxalic acid in an aqueous solution. The reaction proceeds as follows: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ] This reaction is typically carried out at room temperature, and the resulting copper(II) oxalate precipitates out of the solution.
Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction is conducted in large reactors, and the precipitated copper(II) oxalate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions, where it can be reduced to copper metal or oxidized to copper(II) oxide.
Thermal Decomposition: Upon heating, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide. [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate in acidic conditions can oxidize copper(II) oxalate.
Reducing Agents: Hydrogen gas can reduce copper(II) oxalate to metallic copper.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Carbon Dioxide and Carbon Monoxide: Gaseous byproducts of thermal decomposition.
Wissenschaftliche Forschungsanwendungen
Copper(II) oxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its coordination properties.
Industry: Utilized in the production of pigments, ceramics, and as a catalyst in organic synthesis.
Wirkmechanismus
Copper(II) oxalate can be compared with other copper coordination compounds such as:
Copper(II) Sulfate (CuSO₄): Unlike copper(II) oxalate, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and as a fungicide.
Copper(II) Chloride (CuCl₂): Copper(II) chloride is another soluble copper compound used in various industrial applications.
Uniqueness: Copper(II) oxalate is unique due to its low solubility in water, making it suitable for applications where controlled release of copper ions is desired.
Vergleich Mit ähnlichen Verbindungen
- Copper(II) Sulfate
- Copper(II) Chloride
- Copper(II) Nitrate
Eigenschaften
CAS-Nummer |
28356-46-9 |
|---|---|
Molekularformel |
C4H2CuO8 |
Molekulargewicht |
241.60 g/mol |
IUPAC-Name |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
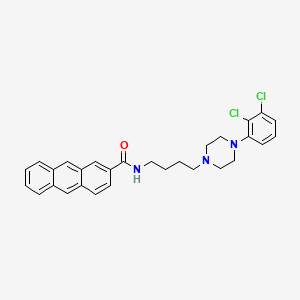

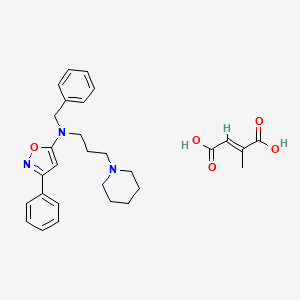
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)

